2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid
Description
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is a thiophene-based organic compound characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring and a carboxylic acid (-COOH) group at the 3-position of the thiophene core. This combination makes the compound a candidate for applications in medicinal chemistry or material science, particularly in contexts requiring tailored electronic properties .
Properties
Molecular Formula |
C11H8N2O4S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4S/c12-10-9(11(14)15)8(5-18-10)6-2-1-3-7(4-6)13(16)17/h1-5H,12H2,(H,14,15) |
InChI Key |
NFXAHJVYPHGRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Cyclization and Condensation Reactions
The amino and carboxylic acid groups enable participation in heterocycle formation :
-
Benzothiazole Synthesis : Condensation with o-aminothiophenol using triphenyl phosphite (TPP) and tetrabutylammonium bromide (TBAB) produces benzothiazole derivatives (e.g., Scheme 1 ) .
-
Thieno[2,3-d]pyrimidines : Mannich-type reactions with formaldehyde and primary amines yield fused pyrimidine systems under catalyst-free conditions .
Scheme 1: Benzothiazole Formation
-
Intermediate : Phosphoester formation via TPP-mediated activation.
-
Cyclization : Intramolecular attack by thiolate on the activated carbonyl .
Mannich-Type Reactions
The amino group undergoes double Mannich cyclization with aldehydes and amines:
-
Conditions : Ethanol/DMF, 37% HCHO, reflux (2–3 min), room temperature (24h).
-
Products : 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines in 48–65% yield .
Table 2: Mannich Reaction Optimization
| Amine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | EtOH | 24 | 58 |
| Cyclohexylamine | DMF/EtOH | 24 | 52 |
| Aniline | EtOH | 24 | 48 |
Hydrolysis and Acid-Catalyzed Transformations
The carboxylic acid group participates in decarboxylation or amide coupling :
-
Decarboxylation : Heating in quinoline with Cu powder yields 2-amino-4-(3-nitrophenyl)thiophene .
-
Amide Formation : EDC/HOBt-mediated coupling with valine generates peptide conjugates .
Biological Activity Correlation
Derivatives exhibit antibacterial (Gram-positive/Gram-negative) and anticancer (PC-3 cell line) activities, linked to electronic effects of the nitro group and planarity of the thiophene core .
Key Findings :
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity:
Recent studies have indicated that derivatives of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid exhibit selective cytostatic effects against certain cancer cell lines, particularly T-cell lymphomas and prostate cancer. For instance, one study found that specific derivatives showed a cytostatic concentration significantly lower for tumor cells compared to non-tumorigenic cells, demonstrating a potential for targeted cancer therapies .
Mechanism of Action:
The mechanism underlying its anticancer activity involves the suppression of protein synthesis more than DNA or RNA synthesis, leading to cell cycle arrest and apoptosis in prostate cancer cells . This selectivity suggests that this compound could be further developed into a therapeutic agent for specific types of cancer.
Organic Electronics
Application in Devices:
The compound is also being explored for its application in organic electronic devices such as organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance the efficiency and performance of these devices, making it a valuable material in the field of organic electronics .
Material Science
Advanced Materials Development:
In material science, 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is investigated for its potential to develop advanced materials with specific electrical and optical properties. These materials can be applied across various high-tech industries, including electronics and photonics .
Biological Research
Enzyme Inhibition Studies:
The compound has been utilized in biological research to study enzyme inhibition and receptor binding. Its structural features make it a valuable candidate in drug discovery efforts aimed at developing new therapeutic agents targeting various biological pathways .
Colorimetric Sensors
Environmental Monitoring:
Due to its ability to undergo color changes in response to specific analytes, this compound is being developed into colorimetric sensors for detecting environmental pollutants and biological markers. This application is crucial for environmental monitoring and public health assessments .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Pharmaceutical Development | Anticancer agents targeting T-cell lymphomas | Selective cytostatic effects observed; further research needed |
| Organic Electronics | OLED fabrication | Enhances efficiency due to electron-accepting properties |
| Material Science | Development of advanced materials | Potential applications in high-tech industries |
| Biological Research | Studies on enzyme inhibition | Valuable for drug discovery |
| Colorimetric Sensors | Detection of environmental pollutants | Useful for monitoring public health |
Case Studies
-
Cytostatic Selectivity Study:
A study published in PubMed highlighted that certain derivatives of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid demonstrated significant selectivity against T-cell lymphoma cell lines, with a focus on their mechanism of action involving protein synthesis suppression . -
Organic Electronics Research:
Research conducted by Chem-Impex indicates that the compound's inclusion in OLEDs resulted in improved device performance metrics, showcasing its utility in organic electronics . -
Sensor Development:
A recent project explored the use of this compound in developing sensors that can detect specific environmental pollutants through colorimetric changes, indicating its potential application in environmental science .
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl ring and functional groups on the thiophene core. These variations significantly impact physicochemical properties:
Table 1: Comparative Analysis of Thiophene Derivatives
Electronic and Steric Effects
- Nitro (-NO₂) vs. Trifluoromethyl (-CF₃): Both are electron-withdrawing, but -NO₂ is a stronger meta-director, while -CF₃ offers greater lipophilicity. The nitro group may enhance reactivity in electrophilic aromatic substitution compared to -CF₃ .
- Chloro (-Cl) vs. Methyl (-CH₃): Chlorine’s electron-withdrawing nature contrasts with methyl’s electron-donating effect. Chlorophenyl derivatives (e.g., ) exhibit reduced ring activation, whereas dimethylphenyl analogs () show increased steric hindrance and altered solubility .
Functional Group Impact
- Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) vs. Amide (-CONH₂):
- -COOH: High acidity (pKa ~2-3), promotes hydrogen bonding, and improves aqueous solubility.
- -COOCH₃: Enhanced lipophilicity, slower hydrolysis rates, and reduced intermolecular interactions.
- -CONH₂: Neutral pH behavior, increased metabolic stability, and moderate solubility .
Biological Activity
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure
The compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety, which contributes to its biological properties. The presence of these functional groups is crucial for the interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene compounds exhibit promising antimicrobial properties. For instance, studies indicate that compounds similar to 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid show significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32.6 | |
| Compound B | Escherichia coli | 47.5 | |
| Compound C | Pseudomonas aeruginosa | 62.5 |
These findings suggest that the nitrophenyl group enhances the antibacterial efficacy of thiophene derivatives.
Anticancer Activity
The anticancer potential of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid has been explored in various studies. For example, compounds featuring similar thiophene structures have shown cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer):
| Cell Line | IC50 (μg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| PC3 | 25.47 ± 1.9 | Induction of apoptosis | |
| MCF-7 | 27.84 ± 2.22 | Inhibition of DNA Topoisomerase I |
The mechanism involves inducing apoptosis through DNA damage and cell cycle arrest, highlighting the compound's potential as an anticancer agent.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound has been noted for its anti-inflammatory effects. Studies have indicated that similar thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes:
| Activity Assessed | Effect | Reference |
|---|---|---|
| Cytokine Inhibition | Reduced IL-6 levels | |
| COX Enzyme Activity | Inhibition observed |
These properties suggest that 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid could be beneficial in treating inflammatory conditions.
Case Studies
- Antibacterial Efficacy Study : A study evaluated a series of nitro-substituted thiophenes against Gram-positive and Gram-negative bacteria, revealing that compounds with the nitrophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that derivatives of thiophene compounds led to significant cell death, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Q & A
Q. What are the optimized synthetic routes for 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves a Gewald-like reaction, where ethyl cyanoacetate reacts with a 3-nitrophenyl-substituted ketone or aldehyde in the presence of sulfur and a base. describes a similar protocol using NaH in THF, followed by methylation with Me2SO4 and subsequent hydrazine/hydroxylamine treatment to form amino derivatives . Key considerations:
- Reagent selection : NaH enhances nucleophilicity of the cyanoacetate, while THF ensures solubility.
- Temperature control : Reflux in ethanol (e.g., 78°C) is critical for cyclization and reducing side products.
- Yield optimization : Substituting the nitro group at the 3-position on the phenyl ring may sterically hinder cyclization, requiring extended reaction times (12–24 hrs).
Q. How should researchers handle and store this compound to ensure stability?
Answer: Referencing safety data sheets (SDS) for structurally similar thiophene derivatives (e.g., ):
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to risks of skin/eye irritation and respiratory toxicity .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH), which may degrade the nitro or thiophene moieties .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts (e.g., unreacted cyanoacetate derivatives) .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) are effective for removing residual sulfur or nitroaromatic impurities .
- Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-nitrophenyl group in biological activity?
Answer:
- Analog synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF3) or electron-donating (e.g., 4-OCH3) substituents (see for ethyl 2-amino-4-(4-methoxyphenyl) derivatives) .
- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate nitro group positioning with inhibitory potency.
- Computational modeling : Perform DFT calculations to analyze electronic effects on thiophene ring planarity and binding affinity.
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Answer:
- Mass spectrometry : High-resolution ESI-MS (e.g., Exact Mass: 281.0203 g/mol) confirms molecular formula (C11H8N2O4S) .
- NMR : <sup>1</sup>H NMR (DMSO-d6) should show distinct signals for the amino proton (~δ 6.5 ppm) and nitro group-coupled aromatic protons (δ 8.0–8.5 ppm) .
- IR spectroscopy : Look for carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and NO2 asymmetric stretch (~1520 cm<sup>−1</sup>) .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
Answer:
- Acidic conditions (pH < 3) : The carboxylic acid group protonates, but the nitro group may undergo partial reduction to an amine, forming 2-amino-4-(3-aminophenyl)thiophene-3-carboxylic acid as a side product .
- Alkaline conditions (pH > 9) : Hydrolysis of the thiophene ring occurs, leading to sulfonic acid derivatives. Monitor via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .
- Photostability : Protect from UV light, as nitro groups are prone to photodegradation (e.g., nitro-to-nitrito rearrangement) .
Q. What strategies can resolve contradictions in biological activity data across studies?
Answer:
- Batch variability : Verify compound purity (>98% by HPLC) and confirm the absence of isomers (e.g., 2-amino-5-(3-nitrophenyl) regioisomers) using LC-MS .
- Assay conditions : Standardize buffer systems (e.g., avoid DMSO concentrations >1% to prevent false inhibition in enzyme assays) .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
